molecular formula C17H18FNO6S B2467341 N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-5-fluoro-2-methoxybenzenesulfonamide CAS No. 2034262-62-7

N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-5-fluoro-2-methoxybenzenesulfonamide

Cat. No.: B2467341
CAS No.: 2034262-62-7
M. Wt: 383.39
InChI Key: NKNAXIAZQWSOAW-UHFFFAOYSA-N
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Description

N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-5-fluoro-2-methoxybenzenesulfonamide is a synthetic small molecule of significant interest in early-stage chemical and pharmacological research. This compound features a hybrid molecular architecture, incorporating a 2,3-dihydro-1,4-benzodioxine scaffold—a structure recognized as a privileged scaffold in medicinal chemistry due to its prevalence in compounds with diverse biological activities . The molecule is further functionalized with a 5-fluoro-2-methoxybenzenesulfonamide group, a motif commonly associated with enzyme inhibitory properties, particularly against various kinases and carbonic anhydrases. The presence of a polar hydroxyethyl linker enhances the molecule's potential for forming hydrogen bonds, which can influence its solubility and binding affinity to biological targets. While the specific biological profile and mechanism of action for this precise molecule require further experimental investigation, its complex structure makes it a valuable chemical entity for use as a building block in organic synthesis, a candidate in high-throughput screening libraries for drug discovery, or a lead compound for the development of novel therapeutic agents. Researchers may explore its potential application in areas such as oncology, cardiovascular diseases, and neurology, given the known activities of its structural components . This product is intended for research and development purposes in a laboratory setting only. It is not approved for use in humans, animals, or for any diagnostic applications.

Properties

IUPAC Name

N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-5-fluoro-2-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO6S/c1-23-15-5-3-12(18)9-17(15)26(21,22)19-10-13(20)11-2-4-14-16(8-11)25-7-6-24-14/h2-5,8-9,13,19-20H,6-7,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKNAXIAZQWSOAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)NCC(C2=CC3=C(C=C2)OCCO3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-5-fluoro-2-methoxybenzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological evaluation, and mechanisms of action based on available research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Dihydrobenzo[b][1,4]dioxin moiety : Known for various biological activities.
  • 5-Fluoro-2-methoxybenzene : This substitution may enhance pharmacological properties.
  • Benzenesulfonamide group : Often associated with antimicrobial and anti-inflammatory activities.

The molecular formula is C18H20FNO4SC_{18}H_{20}FNO_4S with a molecular weight of approximately 367.43 g/mol.

1. Antidepressant Activity

Research indicates that compounds similar to this compound exhibit significant binding affinities to serotonin receptors, particularly 5-HT1A and 5-HT2A. For instance:

  • Binding Affinities : Compounds in this class have shown high affinities for the 5-HT1A receptor (Ki values ranging from 17 nM to 96 nM) and the serotonin transporter (Ki values as low as 9.8 nM) .

These binding characteristics suggest potential antidepressant-like effects, as demonstrated in behavioral tests such as the Forced Swimming Test (FST) and Tail Suspension Test (TST), where significant reductions in immobility times were observed.

The mechanisms through which these compounds exert their effects include:

  • Agonistic Activity at Serotonin Receptors : The compound acts as an agonist at the 5-HT1A receptor, promoting serotonin activity which is crucial in mood regulation.
  • Inhibition of Serotonin Transporter : This leads to increased serotonin levels in the synaptic cleft, enhancing mood-lifting effects .

Research Findings and Case Studies

Several studies have evaluated the biological activity of related compounds:

StudyCompoundKey Findings
Benzoxazole derivativesHigh binding affinity for 5-HT receptors; antidepressant effects confirmed via FST and TST.
Dihydrobenzo[dioxin derivativesCompound showed agonistic properties at 5-HT1A; effective in reducing immobility in mice.
Pharmacological evaluationsHighlighted the anti-inflammatory and potential neuroprotective properties of related sulfonamide derivatives.

Potential Applications

Given its promising biological activity, this compound could have applications in treating mood disorders and possibly other conditions influenced by serotonin levels.

Scientific Research Applications

Pharmacological Applications

The compound has been investigated for its potential pharmacological properties, particularly as a therapeutic agent. Some key applications include:

  • Antidepressant Activity : Research has indicated that derivatives of 2,3-dihydrobenzo[b][1,4]dioxine exhibit significant binding affinities at serotonin receptors (5-HT1A and 5-HT2A), suggesting potential antidepressant effects. Compounds similar to N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-5-fluoro-2-methoxybenzenesulfonamide have shown marked antidepressant-like activity in animal models .
  • Enzyme Inhibition : Various studies have screened related compounds for their ability to inhibit enzymes such as α-glucosidase and acetylcholinesterase. These enzymes are crucial in the management of Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD), respectively . The sulfonamide group in the structure enhances the interaction with these enzymes, making it a candidate for further exploration in treating these conditions.

Synthesis and Derivatives

The synthesis of this compound typically involves several steps:

  • Starting Materials : The synthesis often begins with 2,3-dihydrobenzo[b][1,4]dioxin derivatives which are reacted with various sulfonyl chlorides under alkaline conditions to form sulfonamides .
  • Functionalization : The introduction of functional groups like hydroxyethyl and fluoro substituents is achieved through electrophilic substitution reactions. This step is critical for enhancing the biological activity of the final compound.
  • Characterization : The synthesized compounds are characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm their structures and purity .

Case Studies

Several studies have documented the biological evaluation of compounds related to this compound:

  • Study on Antidepressant Activity : A series of benzoxazole/benzothiazole derivatives were synthesized and tested for their effects on serotonin receptors. The findings indicated that these compounds possessed high affinities for both 5-HT1A and 5-HT2A receptors, correlating with significant antidepressant-like effects in behavioral tests .
  • Enzyme Activity Screening : Compounds derived from 2,3-dihydrobenzo[b][1,4]dioxine were evaluated for their inhibitory effects on α-glucosidase and acetylcholinesterase. Results showed promising inhibition rates, suggesting potential applications in managing diabetes and neurodegenerative diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Similarities and Variations

The compound shares the 2,3-dihydrobenzo[b][1,4]dioxin scaffold with several analogs (e.g., compounds 3.6–3.10 in ). However, key differences include:

  • Substituents : The 5-fluoro-2-methoxybenzene group distinguishes it from analogs bearing trifluoromethyl, naphthalene, or pyridinyl substituents .

Physical and Spectral Properties

However, analogs provide context:

Compound Name / ID Core Structure Functional Groups Melting Point (°C) Yield (%)
Target Compound Dihydrobenzodioxin + sulfonamide 5-fluoro, methoxy, hydroxyethyl Not reported Not reported
3.6 () Dihydrobenzodioxin + oxadiazole Trifluoromethyl, biphenyl 160–162 92
3.7 () Dihydrobenzodioxin + oxadiazole Cyclopentylcarboxamide 186–188 93
3.10 () Dihydrobenzodioxin + oxadiazole Pyridinyl 194–196 95
18b () Dihydrobenzodioxin + nicotinamide Difluoromethyl, methylsulfonamide Not reported Not reported

Key observations:

  • Oxadiazole derivatives exhibit higher melting points (118–196°C), likely due to rigid aromatic systems. The target compound’s hydroxyethyl chain may reduce crystallinity, lowering its melting point.
  • Sulfonamides (e.g., pesticide sulfentrazone in ) often display moderate solubility, whereas oxadiazoles may prioritize membrane permeability .

Q & A

Q. What are the critical steps for optimizing the synthesis of this compound, and how can purity be maximized?

The synthesis involves multi-step reactions, including nucleophilic substitution and sulfonamide bond formation. Key steps include:

  • Intermediate purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate intermediates .
  • Reaction conditions : Maintain inert atmospheres (argon/nitrogen) to prevent oxidation of sensitive moieties like the dihydrobenzo[d]ioxin ring .
  • Yield optimization : Employ continuous flow reactors for exothermic steps (e.g., sulfonylation) to enhance reaction control and scalability .
  • Final purification : Recrystallization using ethanol/water mixtures improves purity (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and confirming its identity?

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR to verify substituent positions (e.g., fluorine and methoxy groups) and dihydrobenzo[d]ioxin ring integrity .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]+^+ peak at m/z 367.39) .
  • Fourier Transform Infrared Spectroscopy (FTIR) : Identify functional groups (e.g., sulfonamide S=O stretches at 1150–1350 cm1^{-1}) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across different assay systems?

  • Assay standardization : Control variables like cell line viability (e.g., HepG2 vs. HEK293) and solvent effects (DMSO concentration ≤0.1%) .
  • Mechanistic validation : Use knockout cell models or enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) to isolate target-specific effects .
  • Data cross-referencing : Compare results with structurally analogous sulfonamides (e.g., N-(2,3-dichlorophenyl) derivatives) to identify structure-activity relationships (SARs) .

Q. What computational and experimental strategies are recommended for elucidating its reaction mechanisms in complex biological systems?

  • Quantum mechanical calculations : Perform DFT studies (e.g., Gaussian 16) to model electronic interactions at the sulfonamide group and dihydrobenzo[d]ioxin ring .
  • Isotopic labeling : Track metabolic pathways using 18^{18}O-labeled analogs in mass spectrometry-based metabolomics .
  • Molecular docking : Simulate binding affinities with target proteins (e.g., TNF-α or bacterial dihydropteroate synthase) using AutoDock Vina .

Q. How should researchers design experiments to evaluate its stability under physiological conditions?

  • pH-dependent degradation studies : Incubate the compound in buffers (pH 1.2–7.4) at 37°C and monitor degradation via HPLC-UV at 254 nm .
  • Light/thermal stability : Expose samples to accelerated conditions (40°C/75% RH) and UV light (254 nm) for 48 hours, analyzing degradation products with LC-MS .
  • Plasma stability : Incubate with human plasma (37°C, 1–24 hours) and quantify parent compound loss using LC-MS/MS .

Q. What statistical methods are suitable for analyzing dose-response data in preclinical studies?

  • Nonlinear regression : Fit data to sigmoidal models (e.g., Hill equation) using GraphPad Prism to calculate EC50_{50}/IC50_{50} values .
  • ANOVA with post-hoc tests : Compare treatment groups (e.g., Tukey’s test) for significance in anti-inflammatory or antimicrobial assays .
  • Principal Component Analysis (PCA) : Identify outliers in high-throughput screening datasets .

Methodological Guidance for Experimental Design

Q. How can researchers minimize batch-to-batch variability during large-scale synthesis?

  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progression in real time .
  • Design of Experiments (DoE) : Use fractional factorial designs to optimize variables (e.g., temperature, solvent ratio) and identify critical process parameters .
  • Quality-by-Design (QbD) : Define a design space for critical quality attributes (CQAs) like impurity profiles .

Q. What strategies are recommended for validating the selectivity of this compound in target vs. off-target assays?

  • Counter-screening panels : Test against related enzymes/receptors (e.g., COX-1 vs. COX-2) to assess selectivity .
  • Cellular thermal shift assays (CETSA) : Confirm target engagement by measuring protein thermal stability shifts .
  • CRISPR-Cas9 knockout models : Validate target specificity using cells lacking the putative target gene .

Data Interpretation and Contradiction Analysis

Q. How should researchers address discrepancies between in vitro and in vivo efficacy data?

  • Pharmacokinetic profiling : Measure bioavailability, half-life, and tissue distribution in rodent models to identify absorption/metabolism barriers .
  • Metabolite identification : Use LC-HRMS to detect active/inactive metabolites that may explain reduced in vivo activity .
  • Species-specific differences : Compare target homology (e.g., human vs. murine COX-2) and adjust dosing regimens accordingly .

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